

Spectroscopic Profile of Chlorodimethylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorodimethylvinylsilane**

Cat. No.: **B155262**

[Get Quote](#)

Introduction

Chlorodimethylvinylsilane ((CH₃)₂Si(CH=CH₂)Cl) is a versatile organosilicon compound widely utilized as an intermediate in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for **chlorodimethylvinylsilane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **chlorodimethylvinylsilane** by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **chlorodimethylvinylsilane** exhibits signals corresponding to the methyl and vinyl protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.4	Singlet	6H	Si-(CH ₃) ₂
~5.7 - 6.2	Multiplet	3H	CH=CH ₂

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~2.5	Si-(CH ₃) ₂
~132.4	=CH ₂
~138.5	Si-CH=

²⁹Si NMR Spectroscopic Data

The silicon-29 NMR spectrum is characteristic of the silicon center's chemical environment.

Chemical Shift (ppm)	Assignment
~8.0	SiCl(CH ₃) ₂ (CH=CH ₂)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **chlorodimethylvinylsilane** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H stretch
~2960	Medium	C-H stretch (methyl)
~1600	Medium	C=C stretch (vinyl)
~1400	Medium	C-H bend (methyl)
~1250	Strong	Si-CH ₃ symmetric deformation
~840	Strong	Si-C stretch
~800	Strong	=C-H bend
~600	Strong	Si-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
120	Moderate	[M] ⁺ (Molecular ion, ³⁵ Cl isotope)
122	Low	[M+2] ⁺ (³⁷ Cl isotope)
105	High	[M - CH ₃] ⁺
107	Moderate	[[M+2] - CH ₃] ⁺
79	High	[M - C ₂ H ₃ - H] ⁺

Experimental Protocols

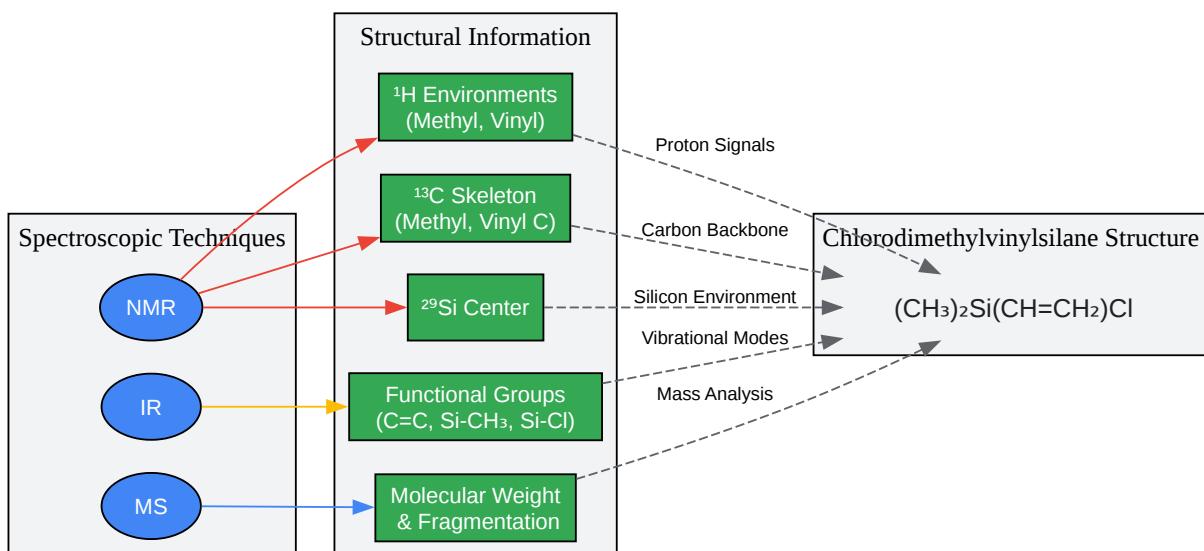
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: The **chlorodimethylvinylsilane** sample (typically 97% purity) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3).[\[1\]](#) For neat spectra, the undiluted liquid is used.
- Instrumentation: A variety of NMR spectrometers can be used, such as a Varian A-60 for ^1H NMR or a Bruker WP-80 for ^{29}Si NMR.[\[2\]](#)
- ^1H NMR Acquisition: The spectrum is typically acquired at a frequency of 60 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is generally required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- ^{29}Si NMR Acquisition: Due to the low natural abundance and negative gyromagnetic ratio of ^{29}Si , a larger number of scans and potentially relaxation agents are used to obtain a spectrum in a reasonable time.[\[3\]](#) Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat spectrum, a thin film of liquid **chlorodimethylvinylsilane** is placed between two salt plates (e.g., NaCl or KBr).[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is typically recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.


Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation from any impurities before entering the mass spectrometer.[\[4\]](#)
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule.

- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural fragments of **chlorodimethylvinylsilane** they help to identify.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **chlorodimethylvinylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chlorodimethylvinylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155262#chlorodimethylvinylsilane-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com